molecular formula C19H15ClN4O2S B10894762 3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B10894762
M. Wt: 398.9 g/mol
InChI Key: JBGDHEXBOIBWGC-UHFFFAOYSA-N
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Description

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE is a complex organic compound that features a pyrazole ring, a cyano group, and a cyclopentathiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chloro substituent. The next steps involve the formation of the benzamide structure and the attachment of the cyano and cyclopentathiophene groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHOXY]-N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)BENZAMIDE is unique due to its combination of a pyrazole ring, a cyano group, and a cyclopentathiophene moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15ClN4O2S

Molecular Weight

398.9 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

InChI

InChI=1S/C19H15ClN4O2S/c20-13-9-22-24(10-13)11-26-14-4-1-3-12(7-14)18(25)23-19-16(8-21)15-5-2-6-17(15)27-19/h1,3-4,7,9-10H,2,5-6,11H2,(H,23,25)

InChI Key

JBGDHEXBOIBWGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)OCN4C=C(C=N4)Cl

Origin of Product

United States

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